Lipophilicity Tuning: cLogP Comparison of 5-Alkoxy Pyridines
The n-butoxy chain in 2-Bromo-5-butoxypyridine provides a calculated logP (cLogP) of 3.023 . This represents a significant increase in lipophilicity compared to shorter alkoxy homologs: 2-Bromo-5-methoxypyridine (cLogP ~2.0) and 2-Bromo-5-ethoxypyridine (cLogP ~2.5). For medicinal chemists optimizing CNS penetration or oral absorption, this cLogP value places 2-Bromo-5-butoxypyridine in a favorable range for membrane permeability, whereas the methoxy analog may be too polar and the butoxy analog offers a balance between solubility and permeability [1].
| Evidence Dimension | Calculated lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 3.023 |
| Comparator Or Baseline | 2-Bromo-5-methoxypyridine (cLogP ~2.0); 2-Bromo-5-ethoxypyridine (cLogP ~2.5) |
| Quantified Difference | +1.0 log unit (vs. methoxy); +0.5 log unit (vs. ethoxy) |
| Conditions | ACD/Labs Percepta cLogP prediction |
Why This Matters
Procurement decisions should favor the butoxy analog when a balance of lipophilicity and synthetic utility is required for lead optimization, as it better aligns with drug-like property space than its shorter-chain counterparts.
- [1] Waring, M. J. Lipophilicity in Drug Discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. View Source
